molecular formula C6H6Cl2N2O3 B13770912 Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride CAS No. 67815-67-2

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride

Cat. No.: B13770912
CAS No.: 67815-67-2
M. Wt: 225.03 g/mol
InChI Key: UZYGGKCJOSXNMS-UHFFFAOYSA-N
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Description

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is an organic compound with the molecular formula C6H5ClN2O3.ClH. It is a derivative of phenol, characterized by the presence of amino, chloro, and nitro substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride typically involves the nitration of 2-amino-4-chlorophenol followed by the formation of the hydrochloride salt. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes followed by purification steps to isolate the desired product. The hydrochloride salt is then formed by treating the nitro compound with hydrochloric acid. The final product is obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of photographic materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can further affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-amino-4-chloro-5-nitro-: The parent compound without the hydrochloride salt.

    Phenol, 2-amino-4-chloro-3-nitro-: A similar compound with the nitro group at the 3-position.

    Phenol, 2-amino-5-chloro-4-nitro-: A similar compound with the chloro and nitro groups swapped.

Uniqueness

Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The combination of amino, chloro, and nitro groups provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

67815-67-2

Molecular Formula

C6H6Cl2N2O3

Molecular Weight

225.03 g/mol

IUPAC Name

2-amino-4-chloro-5-nitrophenol;hydrochloride

InChI

InChI=1S/C6H5ClN2O3.ClH/c7-3-1-4(8)6(10)2-5(3)9(11)12;/h1-2,10H,8H2;1H

InChI Key

UZYGGKCJOSXNMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N.Cl

Origin of Product

United States

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